(R)-Chloropheniramine 3,5-Dinitrobenzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Chloropheniramine 3,5-Dinitrobenzoic Acid is a compound that combines the properties of ®-Chloropheniramine, an antihistamine, with 3,5-Dinitrobenzoic Acid, a compound known for its use in various chemical reactions and applications. This combination results in a compound with unique chemical and biological properties that can be utilized in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Chloropheniramine 3,5-Dinitrobenzoic Acid typically involves the nitration of benzoic acid to produce 3,5-Dinitrobenzoic Acid. This is achieved by reacting benzoic acid with a mixture of concentrated sulfuric acid and nitric acid . The resulting 3,5-Dinitrobenzoic Acid is then coupled with ®-Chloropheniramine through a series of chemical reactions involving the formation of an amide bond.
Industrial Production Methods
Industrial production of 3,5-Dinitrobenzoic Acid involves the nitration of benzoic acid using various nitrating agents such as bismuth nitrate, potassium nitrate, cerium ammonium nitrate, and sodium nitrate . The reaction is typically carried out in the presence of a catalyst like alumina sulfuric acid or polyphosphoric acid . The resulting product is then purified and used in further reactions to produce ®-Chloropheniramine 3,5-Dinitrobenzoic Acid.
Chemical Reactions Analysis
Types of Reactions
®-Chloropheniramine 3,5-Dinitrobenzoic Acid undergoes several types of chemical reactions, including:
Oxidation: The nitro groups in 3,5-Dinitrobenzoic Acid can be reduced to amino groups under specific conditions.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The aromatic ring in 3,5-Dinitrobenzoic Acid can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions . Oxidizing agents like potassium permanganate can be used for oxidation reactions . Electrophilic substitution reactions typically require acidic conditions and catalysts like aluminum chloride .
Major Products Formed
The major products formed from these reactions include various derivatives of ®-Chloropheniramine 3,5-Dinitrobenzoic Acid, such as amino derivatives from reduction reactions and substituted aromatic compounds from electrophilic substitution reactions .
Scientific Research Applications
®-Chloropheniramine 3,5-Dinitrobenzoic Acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antifungal and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications due to its antihistamine properties.
Industry: Utilized in the production of various chemical products and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of ®-Chloropheniramine 3,5-Dinitrobenzoic Acid involves its interaction with specific molecular targets and pathways. The ®-Chloropheniramine component acts as an antihistamine by blocking histamine receptors, thereby preventing allergic reactions . The 3,5-Dinitrobenzoic Acid component may contribute to the compound’s overall biological activity through its interactions with cellular components and enzymes .
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzoic Acid: Known for its use in chemical synthesis and as a corrosion inhibitor.
®-Chloropheniramine: An antihistamine used to treat allergic reactions.
4-Nitrobenzoic Acid: Used similarly to 3,5-Dinitrobenzoic Acid in chemical synthesis.
Uniqueness
®-Chloropheniramine 3,5-Dinitrobenzoic Acid is unique due to its combination of antihistamine and chemical reactivity properties. This dual functionality makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
1180493-26-8 |
---|---|
Molecular Formula |
C23H23ClN4O6 |
Molecular Weight |
486.9 g/mol |
IUPAC Name |
(3R)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C16H19ClN2.C7H4N2O6/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h3-9,11,15H,10,12H2,1-2H3;1-3H,(H,10,11)/t15-;/m1./s1 |
InChI Key |
JSXNSMMRWKWCFR-XFULWGLBSA-N |
Isomeric SMILES |
CN(C)CC[C@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.